molecular formula C10H14O B086801 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-ol CAS No. 133-21-1

3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-ol

Cat. No. B086801
CAS RN: 133-21-1
M. Wt: 150.22 g/mol
InChI Key: LDUKQFUHJZHLRC-UHFFFAOYSA-N
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Description

“3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-ol” is a chemical compound with the molecular formula C10H14O . It is also known by other names such as Verdyl acetate, Dihydro-nordicyclopentadienyl acetate, Tricyclodecen-4-yl 8-acetate, and 3a,4,5,6,7,7a-hexahydro-4,7-methanoinden-6-yl acetate .


Molecular Structure Analysis

The molecular weight of “3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-ol” is 150.22 . The IUPAC Standard InChIKey is HANKSFAYJLDDKP-UHFFFAOYSA-N . For a visual representation of its structure, please refer to specialized chemical databases or tools.


Physical And Chemical Properties Analysis

The physical and chemical properties of “3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-ol” include a molecular weight of 150.22 . Unfortunately, the search results do not provide further details on its physical and chemical properties.

Scientific Research Applications

  • Chiral Preparation : A study by Kimura, Ehama, and Inomata (2002) demonstrated the preparation of optically pure C2-symmetric 4-cyclopentene-1,3-diol from a related compound, highlighting its significance in stereochemistry and organic synthesis (Kimura, Ehama, & Inomata, 2002).

  • Minor Product Formation in Reactions : Marchand et al. (1998) investigated the carbonation of sodium cyclopentadienide, which leads to the formation of compounds including 3aα,4α,7α,7aα-tetrahydro-4,7-methano-1H-indene-2,6-dicarboxylic acid. This study is crucial in understanding the chemical behavior and potential applications of such compounds (Marchand et al., 1998).

  • Asymmetric Synthesis : Bladon, Pauson, Brunner, and Eder (1988) explored the asymmetric synthesis of 3a,4,5,6,7,7a-hexahydro-2-phenyl-4,7-methano-1H-inden-1-one, a process crucial for the creation of optically active compounds (Bladon, Pauson, Brunner, & Eder, 1988).

  • Regioselectivity Studies : Fernández et al. (2006) conducted research on the regioselectivity in the formation of norbornene-fused pyrazoles. Their work provides insights into the structural characteristics and mechanistic aspects of reactions involving derivatives of 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indene (Fernández et al., 2006).

  • Stereoselectivity in Chemical Reactions : Hathaway and Paquette (1985) investigated the stereochemistry and product distribution in reactions involving compounds like 4',5',6',7'-tetrahydrospirol[cyclopropane-1,2']-[4,7]methano[2H]indene. Such studies are critical for understanding the electronic control of stereoselectivity in organic reactions (Hathaway & Paquette, 1985).

  • Safety Assessment in Fragrance Ingredients : A safety assessment conducted by Api et al. (2020) on pyridine, 4-ethenyl-, reaction products with 3a,4,7,7a-tetrahydrodimethyl-4,7-methano-1H-indene, analyzed various aspects like genotoxicity, reproductive toxicity, and environmental safety. Such assessments are crucial for determining the safety of chemical compounds in consumer products (Api et al., 2020).

  • Anticancer, Antimicrobial, and Enzyme Inhibition Studies : Kocyigit et al. (2017) synthesized novel derivatives containing the structure of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole and investigated their potential in anticancer, antimicrobial activities, and inhibition of carbonic anhydrase enzymes. This study exemplifies the biomedical applications of such compounds (Kocyigit et al., 2017).

properties

IUPAC Name

tricyclo[5.2.1.02,6]dec-4-en-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c11-10-5-6-4-9(10)8-3-1-2-7(6)8/h1,3,6-11H,2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDUKQFUHJZHLRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C3CC2C(C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60865339
Record name 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-ol
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Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-ol

CAS RN

133-21-1, 37275-49-3
Record name 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-ol
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Record name Cydecanol
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Record name Cydecanol
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Record name 4,7-Methano-1H-inden-5-ol, 3a,4,5,6,7,7a-hexahydro-
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Record name 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-ol
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Record name 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-5-ol
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Record name Hexahydro-4,7-methano-1H-indenol
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Synthesis routes and methods

Procedure details

The compound of the formula: ##STR3## wherein Rl is hydrogen or a methyl group, that is, tricyclo-[5.2.1.02,6 ]deca-8-yl methacrylate or tricyclo[5.2.1.02,6 ]-deca-8-yl acrylate, can be prepared by a conventional process for synthesizing a methacrylic or acrylic acid ester. For example, the compound of the formula (I) can be prepared by adding H2O to dicyclopentadiene to give dicyclopentenyl alcohol, which is changed to tricyclo-[5.2.1.02,6 ]deca-8-ol by catalytic hydrogenation reaction, followed by ester exchange reaction with methyl methacrylate or methyl acrylate, or condensation reaction with methacrylic acid, acrylic acid, methacrylic acid chloride or acrylic acid chloride.
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deca-8-yl methacrylate
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deca-8-yl acrylate
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acrylic acid ester
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reactant
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( I )
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-ol
Reactant of Route 2
3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-ol
Reactant of Route 3
3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-ol
Reactant of Route 4
3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-ol
Reactant of Route 5
3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-ol
Reactant of Route 6
3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-ol

Citations

For This Compound
2
Citations
YC Lin, YW Huang, KH Sung, TH Lin… - Journal of Industrial and …, 2016 - Elsevier
Sulfonic acid-functionalized SBA-15 materials (SA-SBA-15) with ordered channeling pores were synthesized by one-pot co-condensation and used to catalyze the hydration of …
Number of citations: 4 www.sciencedirect.com
J Zou, S Zhang, S Duan… - Flavour and Fragrance …, 2022 - Wiley Online Library
A novel automated flow‐cell coupled dynamic solid‐phase microextraction (SPME) method was developed to study the emission of volatile fragrance compounds from fabric samples in …
Number of citations: 2 onlinelibrary.wiley.com

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